1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a pyrido[1,2-a]benzimidazole core with various substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the 2-methylpropylamino and propan-2-yl groups. Common reagents used in these reactions include various amines, nitriles, and alkyl halides. The reaction conditions often require the use of catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Solvent recovery and recycling, as well as waste management, are also critical aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenated compounds and strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-[(2-Methylpropyl)amino]-1H-benzimidazole: A related compound with similar substituents.
3-(Propan-2-yl)-1H-pyrido[1,2-a]benzimidazole: Another derivative with a different substitution pattern.
Uniqueness
1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of substituents and the resulting biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Biological Activity
The compound 1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a member of the pyrido[1,2-a]benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, emphasizing its potential therapeutic applications, particularly in the context of antitubercular activity and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido[1,2-a]benzimidazole core, which is known for its significant role in various biological activities. The presence of the carbonitrile group at position 4 is crucial for its biological efficacy.
Antitubercular Activity
Research indicates that derivatives of pyrido[1,2-a]benzimidazole, including our compound of interest, exhibit promising antitubercular properties. A notable study highlighted the effectiveness of a similar compound, 2-(4-chlorobenzyl)-3-methyl-1-oxo-pyrido[1,2-a]benzimidazole-4-carbonitrile , against Mycobacterium tuberculosis, demonstrating activity at sub-micromolar concentrations against multidrug-resistant strains .
Compound | MIC (µg/mL) | Toxicity (IC50 µg/mL) | Selectivity Index |
---|---|---|---|
3a | 0.12 | >100 | 16 |
3h | Not specified | Not specified | Not specified |
This table summarizes the minimum inhibitory concentration (MIC) and toxicity data for selected compounds related to the pyrido[1,2-a]benzimidazole class.
The mechanism through which these compounds exert their antitubercular effects involves interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for Mycobacterium tuberculosis survival . The structural modifications on the benzimidazole core have been shown to enhance potency while reducing toxicity.
Additional Biological Activities
Pyrido[1,2-a]benzimidazoles are also associated with various other biological activities:
- Anticancer Activity : Compounds within this class have demonstrated antiproliferative effects against several cancer cell lines. Their ability to induce apoptosis and inhibit tumor growth has been documented .
- Antimicrobial Properties : These compounds show activity against a range of pathogens, including fungi and viruses. Their broad-spectrum antimicrobial potential makes them candidates for further development in infectious disease treatment .
Case Studies
Several case studies have illustrated the effectiveness of pyrido[1,2-a]benzimidazole derivatives:
- Study on Antitubercular Activity : A phenotypic screening of over 6000 compounds identified several pyrido[1,2-a]benzimidazole derivatives as new hits with significant anti-TB activity. One particular derivative maintained good efficacy against multidrug-resistant strains while exhibiting low toxicity to Vero cells .
- Anticancer Research : In vitro studies have shown that specific derivatives can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. These findings suggest potential applications in cancer therapy .
Properties
Molecular Formula |
C19H22N4 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(2-methylpropylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C19H22N4/c1-12(2)11-21-18-9-14(13(3)4)15(10-20)19-22-16-7-5-6-8-17(16)23(18)19/h5-9,12-13,21H,11H2,1-4H3 |
InChI Key |
GTNKOYRFLMQDLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C(C)C |
Origin of Product |
United States |
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